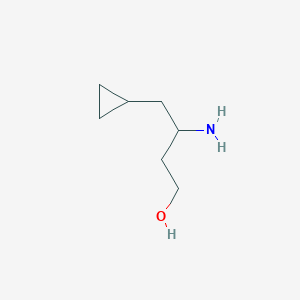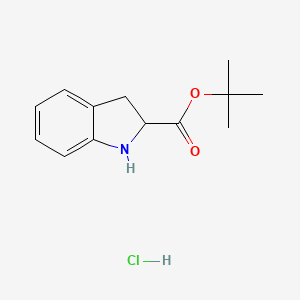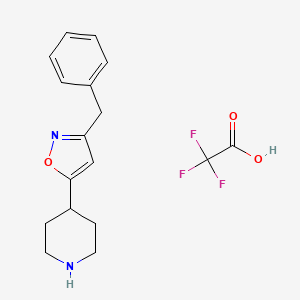
2,3,3-Trimethylbutane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-Trimethylbutane-1-thiol is an organic compound with the molecular formula C7H16S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3,3-Trimethylbutane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with a sulfur nucleophile such as sodium hydrosulfide (NaSH). For example, 2,3,3-trimethylbutyl bromide can react with NaSH to form this compound .
Industrial Production Methods: In industrial settings, thiols are often produced using thiourea as the nucleophile. The alkyl halide reacts with thiourea to form an alkyl isothiourea salt, which is then hydrolyzed with an aqueous base to yield the desired thiol .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,3-Trimethylbutane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces another group in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Bromine, iodine, hydrogen peroxide, potassium permanganate.
Reducing Agents: Zinc, hydrochloric acid.
Nucleophiles: Sodium hydrosulfide, thiourea.
Major Products:
Disulfides: Formed through oxidation of thiols.
Sulfinic and Sulfonic Acids: Formed through further oxidation of thiols.
Wissenschaftliche Forschungsanwendungen
2,3,3-Trimethylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,3-Trimethylbutane-1-thiol involves its ability to act as a nucleophile due to the presence of the thiol group (-SH). This group can readily participate in nucleophilic substitution reactions, attacking electrophilic centers in other molecules. Additionally, the thiol group can undergo oxidation and reduction reactions, making it versatile in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
2,2,3,3-Tetramethylbutane: Another branched alkane with similar structural features but lacks the thiol group.
2,2,3-Trimethylbutane-1-thiol: A closely related thiol with slight structural differences.
Uniqueness: 2,3,3-Trimethylbutane-1-thiol is unique due to its specific branching and the presence of the thiol group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H16S |
|---|---|
Molekulargewicht |
132.27 g/mol |
IUPAC-Name |
2,3,3-trimethylbutane-1-thiol |
InChI |
InChI=1S/C7H16S/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3 |
InChI-Schlüssel |
TWIPAVFPLRWUHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CS)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


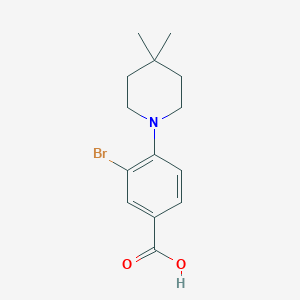
![4-Tert-butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13074590.png)
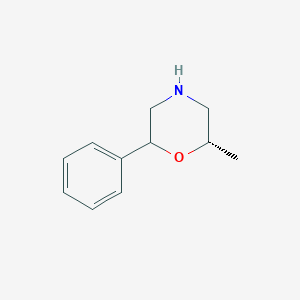
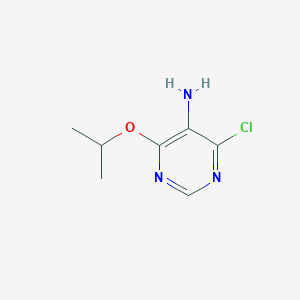
![5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13074604.png)
![5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13074609.png)
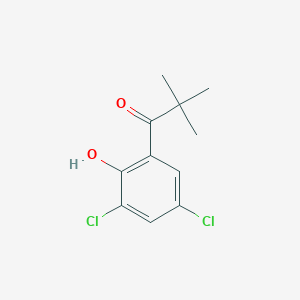
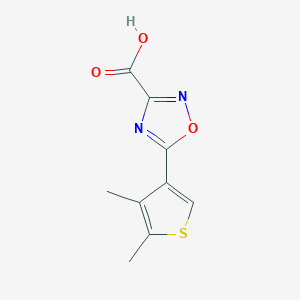
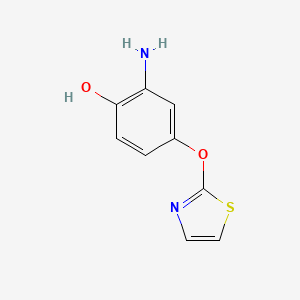
![2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13074636.png)
